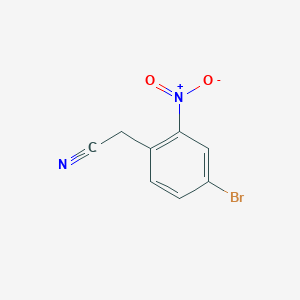

2-(4-Bromo-2-nitrophenyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

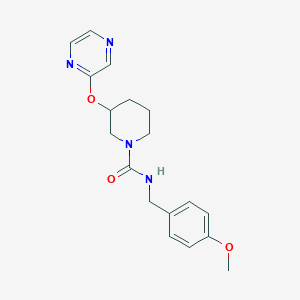

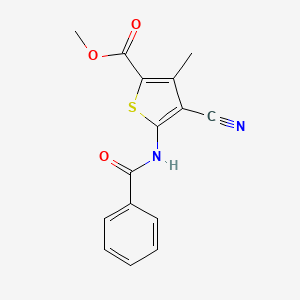

2-(4-Bromo-2-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of acetonitrile, a compound where a methyl group is directly bonded to a cyano group .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-2-nitrophenyl)acetonitrile consists of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetonitrile group .科学的研究の応用

1. Chemical Synthesis and Rearrangements

2-(4-Bromo-2-nitrophenyl)acetonitrile is involved in chemical reactions leading to valuable 2-nitro substituted aniline derivatives. An example is its use in the Smiles rearrangement, which occurs during borane reduction of 2-aryloxy-2-methylpropionamides, as observed by Buchstaller and Anlauf (2004) (Buchstaller & Anlauf, 2004).

2. Organic Electrochemistry

This chemical compound has applications in organic electrochemistry. For instance, Louault, D'amours, and Bélanger (2008) described the simultaneous electrochemical grafting of substituted aryl groups, including 4-bromo-2-nitrophenyl, onto glassy carbon electrodes (Louault, D'amours & Bélanger, 2008).

3. Enantiomeric Resolution

The compound plays a role in the enantiomeric resolution of closely related substances. Ali et al. (2016) used a derivative of 4-nitrophenyl in their study to achieve enantiomeric resolution of specific stereomers (Ali et al., 2016).

4. Kinetics and Thermodynamics Studies

It is also employed in the study of kinetics and thermodynamics in chemical reactions. For example, Minksztym and Jarczewski (2004) explored the kinetics of proton transfer reactions involving derivatives of 4-nitrophenyl in acetonitrile (Minksztym & Jarczewski, 2004).

5. Medicinal Chemistry

In the field of medicinal chemistry, Lei et al. (2015) described the synthesis of a compound from 2-(4-nitrophenyl)acetonitrile, which is an intermediate in the creation of PI3K/mTOR inhibitors (Lei et al., 2015).

6. Spectroscopy and Structural Analysis

Binev et al. (2000) conducted a study on the structure of (4-nitrophenyl)acetonitrile and its carbanion, using IR spectra and ab initio force field calculations, which illustrates the compound's relevance in spectroscopic and structural analysis (Binev et al., 2000).

7. Material Science

In material science, Adenier et al. (2005) discussed the grafting of nitrophenyl groups, including 4-nitrophenyl, onto carbon and metallic surfaces without electrochemical induction, demonstrating its utility in surface modification and material science applications (Adenier et al., 2005).

特性

IUPAC Name |

2-(4-bromo-2-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDAFQIOVPKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-nitrophenyl)acetonitrile | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)

![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)

![5-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-propan-2-ylthiadiazole](/img/structure/B2803246.png)

![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one](/img/structure/B2803248.png)

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2803253.png)